N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is a chemical compound characterized by its unique structure and properties. It is classified under piperidine derivatives, which are cyclic amines that contain a six-membered ring structure with five carbon atoms and one nitrogen atom. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is cataloged with the Chemical Abstracts Service number 50533-97-6, and it is commercially available from several chemical suppliers, including Koei Chemical. The compound's synthesis and applications have been documented in various scientific literature and patent filings, indicating its relevance in research and industrial applications.
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine belongs to the class of tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom. This classification is essential for understanding its reactivity and interaction with other chemical species.
The synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine can be achieved through several methods, primarily involving the alkylation of piperidine derivatives. One common approach involves the reaction of 4-piperidone with dimethylamine and 2-methylpropyl bromide under basic conditions.
This method has been noted for its efficiency, yielding high-purity products with minimal by-products .
The molecular formula for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is . Its structure features a piperidine ring substituted with two methyl groups on one nitrogen and a 2-methylpropyl group at the fourth position of the ring.
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine can participate in various chemical reactions typical of tertiary amines. Key reactions include:
The reactions are generally facilitated by catalysts or specific conditions that enhance reactivity, such as heat or pressure.
The mechanism of action for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine primarily relates to its role as a ligand in biological systems. As a tertiary amine, it can interact with various receptors in the nervous system, potentially influencing neurotransmitter pathways.
Studies have indicated that compounds with similar structures may exhibit activity at dopamine receptors, suggesting potential applications in neuropharmacology .
Relevant analyses have shown that variations in substituents can significantly affect both solubility and reactivity profiles .
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine has several scientific applications:
The 4-aminopiperidine (4AP) scaffold has emerged as a privileged structural motif in antiviral drug discovery, particularly for hepatitis C virus (HCV). This scaffold’s significance stems from its ability to confer optimal physicochemical properties while enabling precise target engagement. High-throughput phenotypic screening of over 339,000 compounds identified 4AP derivatives as potent inhibitors of HCV proliferation, with hit compounds 1 and 2 exhibiting EC50 values of 2.57 μM and 2.09 μM, respectively, in the HCVcc (full lifecycle) assay. Crucially, these early hits demonstrated minimal cytotoxicity (CC50 >20 μM) in ATP-based viability assays .
The synthetic versatility of the 4AP scaffold facilitates extensive structure-activity relationship (SAR) exploration. As depicted in Figure 2 of the source research, reductive amination of N-Boc-4-aminopiperidine (3) with aldehydes generates diverse analogs through subsequent functionalization of the piperidine nitrogen and aryl ring systems. This approach enabled systematic optimization of antiviral potency, metabolic stability, and membrane permeability . Notably, N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine represents an advanced analog where strategic incorporation of the 2-methylpropyl moiety and dimethylamine group significantly enhanced metabolic stability while retaining antiviral activity.
Table 1: Synergistic Profiles of Early 4AP HCV Inhibitors with Approved Therapeutics
| Combination Partner | Class/Target | Synergy Level | Molecular Basis |
|---|---|---|---|
| Daclatasvir | NS5A inhibitor | +++ | Complementary blockade of assembly and replication |
| Telaprevir | NS3/4A protease inhibitor | +++ | Dual targeting of structural/non-structural proteins |
| Ribavirin | Nucleoside analog | +++ | Enhanced viral error catastrophe and immunomodulation |
| Cyclosporin A | Host cyclophilin inhibitor | + | Disruption of host factors essential for assembly |
Synergy levels determined via MacSynergyII (Bliss model): +++ = major synergy (log volume >9); + = minor synergy (log volume 2–5) [5].
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine exerts its antiviral effect by uniquely targeting the viral assembly phase—a mechanism distinct from direct-acting antivirals (DAAs). Structural analysis reveals that the 4AP core enables optimal spatial positioning of hydrophobic and basic nitrogen elements critical for disrupting host-virus interactions. The tertiary amine at C4 of the piperidine ring, particularly in dimethylated configurations, enhances lipid droplet (LD) membrane penetration, while the 2-methylpropyl substituent provides targeted hydrophobicity necessary for binding at the ER-LD interface .
Key SAR insights driving optimization include:
Table 2: Impact of Piperidine C4 Substituents on Antiviral Activity and Selectivity
| C4 Substituent | EC50 (μM) HCVcc | Metabolic Stability (RLM T1/2) | Core-LD Disruption at 2.5μM (%) |
|---|---|---|---|
| -H (Unsubstituted) | >50 | <2 min | <10 |
| -CH3 (Methyl) | 12.4 ± 1.8 | 6 min | 32 ± 5 |
| -CH2CH3 (Ethyl) | 8.9 ± 0.7 | 11 min | 41 ± 3 |
| -(CH2)3CH3 (Butyl) | 3.2 ± 0.4 | 24 min | 68 ± 6 |
| -CH2CH(CH3)2 (2-Methylpropyl) | 0.41 ± 0.05 | >60 min | 92 ± 4 |
Biophysical studies confirm that optimal analogs like N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine disrupt HCV core protein oligomerization on cytosolic lipid droplets (cLDs). Quantitative immunofluorescence demonstrated >90% inhibition of core-cLD colocalization at 2.5μM, directly correlating with reduced secretion of infectious virions .
The 4AP derivatives exhibit stage-specific inhibition, validated through compartmentalized HCV lifecycle assays:
Mechanistically, this class blocks virion assembly by preventing core protein trafficking to cLDs—organelles serving as platforms for nucleocapsid formation. Time-of-addition experiments pinpointed activity during the 8–24 hour window post-infection, aligning with peak assembly activity. Furthermore, resistance profiling showed no cross-resistance with NS3/NS5A/NS5B inhibitors, validating a unique mechanism [8].
Table 3: Lifecycle Stage Selectivity of Piperidine-Based HCV Inhibitors
| Assay System | Viral Lifecycle Stage Targeted | EC50 (μM) | Interpretation |
|---|---|---|---|
| HCVpp | Entry/fusion | >50 | No effect on glycoprotein-mediated membrane fusion |
| Replicon | RNA replication | >50 | No inhibition of NS protein-driven replication |
| HCVsc | Entry + replication | >50 | Confirms replication-independence |
| HCVcc | Full lifecycle | 0.41 | Specific inhibition of assembly/secretion |
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: